N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide
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Description
N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.10692467 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triazole compounds, such as N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide, are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . Two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved were obtained . The ESIPT-I reaction was more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The associated two-dimensional S1 minimum-energy potential energy surface indicated that the dynamical roles of these two S1/S0 conical intersections in the S1 excited-state decay were quite different . The whole trajectories decay to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process .
Pharmacokinetics
The esipt-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission , which might impact its bioavailability.
Result of Action
The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission . These results and ESIPT mechanisms are helpful for understanding the decay pathways of similar systems .
Action Environment
The esipt-i reaction was more favorable to occur than the esipt-ii process , suggesting that the environment might influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
N-(5-acetamido-1-phenyl-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8(18)13-11-15-12(14-9(2)19)17(16-11)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQVULXMOINQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(=N1)NC(=O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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